Deacetylxylopic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,4S,5R,9S,10R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13?,14-,15+,16?,18+,19+,20+/m0/s1 |
InChI Key |
GVGJRXSJJHLPGZ-ACCIRPMBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Deacetylxylopic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid is a kaurane (B74193) diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and its precursor, xylopic acid, along with detailed methodologies for their isolation and chemical modification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this compound.
Natural Sources
This compound has been directly isolated from the herbs of Nouelia insignis.[][2] However, it is more commonly accessed via the deacetylation of its precursor, xylopic acid. Xylopic acid is a major constituent of plants in the Xylopia genus, particularly the fruits of Xylopia aethiopica, also known as "Guinea pepper" or "Ethiopian pepper".[3][4] This plant is widely used in traditional African medicine.[5] The Annonaceae family, to which Xylopia belongs, is a rich source of kaurane diterpenes.
Table 1: Natural Sources of Xylopic Acid and Other Kaurane Diterpenes
| Family | Genus | Species | Plant Part | Compound(s) |
| Annonaceae | Xylopia | aethiopica | Fruits | Xylopic acid, 15-oxo-ent-kaur-16-en-19-oic acid, Xylopioxyde |
| Annonaceae | Xylopia | frutescens | Not specified | Frutoic acid |
| Annonaceae | Xylopia | sericeae | Not specified | Kaurenoic acid |
| Asteraceae | Nouelia | insignis | Herbs | This compound |
Quantitative Data
The yield of xylopic acid from the dried fruits of Xylopia aethiopica can vary depending on the geographical origin of the plant material. This suggests that environmental factors may influence the biosynthesis of the compound.
Table 2: Yield of Xylopic Acid from Xylopia aethiopica Fruits
| Country of Origin | Yield (mg/g of dried fruit) |
| Cameroon | 0.7983 |
| Ghana | 0.5969 |
| Nigeria | 0.5469 |
| Benin | 0.5302 |
One study reported a yield of 1.36% w/w of xylopic acid from the powdered fruits of Xylopia aethiopica using cold maceration with petroleum ether.[6] Another study reported the synthesis of deacetylated analogues of xylopic acid in moderate to high yields, ranging from 47.11% to 93.52%.[7]
Experimental Protocols
The isolation of this compound is typically achieved through a two-step process: the extraction and purification of its precursor, xylopic acid, from a natural source, followed by a chemical deacetylation reaction.
Isolation of Xylopic Acid from Xylopia aethiopica Fruits
This protocol describes a general method for the extraction and purification of xylopic acid based on established procedures.
Materials:
-
Dried and powdered fruits of Xylopia aethiopica
-
Petroleum ether (or 70% v/v ethanol)
-
Ethyl acetate (B1210297)
-
Ethanol (B145695) (96% v/v)
-
Rotary evaporator
-
Reflux condenser
-
Glassware for extraction and crystallization
-
Filtration apparatus
Procedure:
-
Extraction:
-
Cold Maceration: Soak the powdered plant material in petroleum ether (or 70% v/v ethanol) for 72 hours at room temperature.[6] Repeat the extraction process for another 72 hours with fresh solvent.
-
Soxhlet Extraction: Alternatively, perform a continuous extraction using a Soxhlet apparatus with petroleum ether.
-
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at approximately 60°C to obtain a semi-solid mass.[6]
-
Crystallization:
-
Purification:
-
Drying and Characterization: Dry the purified crystals and confirm their identity and purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (e.g., NMR, IR, MS).
Deacetylation of Xylopic Acid to this compound
This protocol describes a general method for the base-catalyzed deacetylation of xylopic acid.
Materials:
-
Purified xylopic acid
-
Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Glassware for reaction and extraction
Procedure:
-
Reaction Setup: Dissolve the purified xylopic acid in a methanolic KOH solution.
-
Deacetylation: Reflux the reaction mixture for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.
-
Neutralization and Extraction:
-
After the reaction is complete, cool the mixture and neutralize it with a dilute HCl solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification: Purify the crude product using chromatographic techniques such as column chromatography or preparative HPLC to yield pure this compound.
Visualizations
The following diagrams illustrate the key processes and relationships described in this guide.
Biological Activity
While specific biological activity studies on this compound are limited, its parent compound, xylopic acid, has been extensively studied and shown to possess a wide range of pharmacological effects. These activities provide a strong rationale for the further investigation of this compound.
Known biological activities of xylopic acid include:
-
Analgesic and Anti-inflammatory: Xylopic acid has demonstrated significant pain-relieving and anti-inflammatory properties in various animal models.[4][9]
-
Anti-allergic: The compound has shown potential in mitigating allergic reactions.[4]
-
Central Nervous System (CNS) Depressant: Studies suggest that xylopic acid has a depressant effect on the central nervous system.[4]
-
Neuroprotective: Xylopic acid has exhibited neuroprotective effects, indicating its potential for treating neurodegenerative disorders.[8]
-
Antimicrobial and Antimalarial: The essential oils from Xylopia aethiopica, rich in xylopic acid, have shown antibacterial activity, and xylopic acid itself has demonstrated curative and prophylactic effects against Plasmodium berghei in mice.[3][10][11]
-
Antiproliferative: Extracts of Xylopia aethiopica containing kaurane diterpenes have shown cytotoxic activity against various cancer cell lines.
Given that deacetylation can sometimes modify the biological activity of a natural product, it is plausible that this compound may exhibit a similar or even enhanced pharmacological profile compared to its parent compound. Further research into the specific biological activities of this compound is therefore highly warranted.
References
- 2. This compound | CAS:6619-95-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. "Extraction and Characterization of Xylopic Acid from Xylopia aethiopic" by Francis Esuon [dc.etsu.edu]
- 4. ijbcp.com [ijbcp.com]
- 5. QUANTIFICATION OF XYLOPIC ACID AND CHROMATOGRAPHIC FINGERPRINT EVALUATIONS OF THE DRIED FRUITS OF XYLOPIA AETHIOPICA FROM FOUR AFRICAN COUNTRIES | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 6. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 7. researchgate.net [researchgate.net]
- 8. Extract of Xylopia aethiopica and its kaurene diterpene, xylopic acid, improve learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic effects of an ethanol extract of the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) and the major constituent, xylopic acid in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Curative and Prophylactic Effects of Xylopic Acid on Plasmodium berghei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curative and Prophylactic Effects of Xylopic Acid on Plasmodium berghei Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Deacetylxylopic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylxylopic acid, an ent-kaurane diterpenoid with the systematic name (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid, belongs to a large and structurally diverse class of natural products.[1] ent-Kaurane diterpenoids are widely distributed in the plant kingdom, particularly in the Annonaceae family, and exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of ent-kaurane biosynthesis. It includes putative enzymatic steps, key intermediates, and relevant experimental protocols for the characterization of the involved enzymes. This document is intended to serve as a foundational resource for researchers engaged in the study of diterpenoid biosynthesis, natural product chemistry, and drug discovery.
The Core Biosynthetic Pathway of ent-Kaurane Diterpenoids
The biosynthesis of this compound originates from the general isoprenoid pathway, which provides the universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[1] The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).
From GGPP to ent-Kaurene (B36324)
The initial cyclization of the linear precursor GGPP is catalyzed by a class II diTPS, ent-copalyl diphosphate (B83284) synthase (CPS). This enzyme facilitates a protonation-initiated cyclization to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1] Subsequently, a class I diTPS, ent-kaurene synthase (KS), utilizes ent-CPP as a substrate to perform a second cyclization, yielding the tetracyclic hydrocarbon skeleton of ent-kaurene.[1]
Oxidative Modifications of the ent-Kaurene Skeleton
Following the formation of the ent-kaurene backbone, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversification of ent-kaurane diterpenoids.[3] For the biosynthesis of this compound, two key oxidative steps are proposed: hydroxylation at the C-15 position and oxidation of the C-18 methyl group to a carboxylic acid.
While the specific enzymes responsible for these modifications in the biosynthesis of this compound have not been definitively characterized, functional studies of related pathways provide a strong basis for a putative pathway. For instance, the oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid to form ent-kaurenoic acid is catalyzed by ent-kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450s.[4][5] It is plausible that a similar CYP-dependent oxidase is responsible for the oxidation at the C-18 position to yield the corresponding carboxylic acid.
Hydroxylation at the C-15 position is also likely catalyzed by a specific cytochrome P450. Studies on the microbiological transformation of 15β-hydroxy-ent-kaurene derivatives have shown that hydroxylation can occur at various positions on the ent-kaurane skeleton.[6]
The proposed biosynthetic pathway of this compound is depicted in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, substrate concentrations, and product yields for the biosynthesis of this compound. The following table summarizes the type of data that would be crucial for a comprehensive understanding of this pathway.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temperature (°C) |
| ent-Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | Data not available | Data not available | Data not available | Data not available | Data not available |
| ent-Kaurene Synthase (KS) | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | Data not available | Data not available | Data not available | Data not available | Data not available |
| Putative ent-Kaurene C18-oxidase (CYP) | ent-Kaurene | ent-Kaur-16-en-18-oic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| Putative ent-Kaurenoic acid C15-hydroxylase (CYP) | ent-Kaur-16-en-18-oic acid | This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Table 1: Essential Quantitative Data for the this compound Biosynthetic Pathway (Currently Unavailable) |
Experimental Protocols
The following section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound. These protocols are based on established methods for studying diterpenoid biosynthesis and can be adapted for the specific enzymes in this pathway.
Heterologous Expression and Purification of Diterpene Synthases (CPS and KS)
Objective: To produce and purify recombinant diterpene synthases for in vitro functional characterization.
Methodology:
-
Gene Identification and Cloning: Identify candidate CPS and KS genes from a source organism of this compound (e.g., Xylopia species) through transcriptome analysis or homology-based screening. Synthesize codon-optimized versions of the genes for expression in Escherichia coli. Clone the synthesized genes into an appropriate expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin). Elute the purified protein with a high concentration of imidazole.
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis. Store the purified enzyme at -80°C.
In Vitro Diterpene Synthase Assay
Objective: To determine the enzymatic activity and product profile of purified CPS and KS.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing an appropriate assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate. For CPS, the substrate is GGPP (e.g., 20 µM). For KS, the substrate is ent-CPP (e.g., 20 µM).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30°C) for a suitable duration (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction by adding a quenching solution (e.g., EDTA). For analysis by gas chromatography-mass spectrometry (GC-MS), dephosphorylate the products by adding a phosphatase (e.g., alkaline phosphatase) and incubating further. Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the extracted products by GC-MS. Identify the products by comparing their retention times and mass spectra with those of authentic standards or with published data.
Heterologous Expression and Functional Characterization of Cytochrome P450s
Objective: To identify and characterize the CYPs responsible for the C18-oxidation and C15-hydroxylation of the ent-kaurane skeleton.
Methodology:
-
Heterologous Expression in Yeast: Identify candidate CYP genes from the source organism. Co-express the candidate CYP and a cytochrome P450 reductase (CPR) in a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
In Vivo Assay: Grow the transformed yeast culture and induce protein expression. Feed the culture with the putative substrate (ent-kaurene for the C18-oxidase or ent-kaur-16-en-18-oic acid for the C15-hydroxylase).
-
Microsome Preparation: Harvest the yeast cells and prepare microsomal fractions, which contain the membrane-bound CYPs.
-
In Vitro Assay: Perform an in vitro reaction using the prepared microsomes, the substrate, and a source of reducing equivalents (NADPH).
-
Product Analysis: Extract the products from the yeast culture medium or the in vitro reaction mixture with an organic solvent. Analyze the extracts by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated and/or oxidized products.
Conclusion
The biosynthesis of this compound is proposed to follow the conserved pathway of ent-kaurane diterpenoid formation, involving the cyclization of GGPP to ent-kaurene, followed by specific oxidative modifications at the C-18 and C-15 positions, likely catalyzed by cytochrome P450 monooxygenases. While the precise enzymes for these latter steps remain to be elucidated, the information and protocols provided in this guide offer a robust framework for their identification and characterization. Further research, particularly focusing on the enzymatic machinery of plants from the Annonaceae family, will be crucial to fully unravel the biosynthetic pathway of this and other structurally diverse and biologically active ent-kaurane diterpenoids. This knowledge will not only advance our understanding of plant specialized metabolism but also pave the way for the biotechnological production of these valuable compounds for pharmaceutical and other applications.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]
- 4. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. The microbiological transformation of two 15beta-hydroxy-ent-kaurene diterpenes by Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylxylopic Acid: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylxylopic acid, a kaurene diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While detailed biological data on this compound remains emergent, this document summarizes the known information and draws parallels from the closely related compound, xylopic acid, to highlight potential areas of investigation, such as its anti-inflammatory and anticancer activities. This guide aims to serve as a foundational resource for researchers and professionals in drug development, providing essential data and outlining potential avenues for future research.
Physicochemical Properties
This compound is a natural compound with the following key identifiers:
| Property | Value | Citation |
| CAS Number | 6619-95-0 | [1][] |
| Molecular Formula | C₂₀H₃₀O₃ | [] |
| Molecular Weight | 318.5 g/mol | [1][] |
Biological Activity and Therapeutic Potential
While specific research on the biological activities of this compound is limited, studies on the structurally similar compound, xylopic acid, suggest potential anti-inflammatory and anticancer properties that warrant investigation for this compound.
Anti-inflammatory Activity (Hypothesized)
Xylopic acid has demonstrated notable anti-inflammatory effects in preclinical studies. It has been shown to inhibit paw edema induced by various inflammatory agents.[3][4][[“]] The proposed mechanism involves the modulation of pro-inflammatory mediators.[3][4] Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects.
Further research is required to elucidate the specific anti-inflammatory mechanisms of this compound, including its potential effects on key signaling pathways such as the NF-κB and MAPK pathways.
Anticancer Activity (Hypothesized)
Various diterpenoids have been investigated for their anticancer potential.[6] Studies on related compounds suggest that potential mechanisms could involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration.[6] The Wnt signaling pathway is another potential target that has been implicated in the anticancer effects of some natural products.[6]
Cytotoxicity assays on various cancer cell lines are necessary to determine the in vitro anticancer efficacy of this compound. Subsequent mechanistic studies could then explore its impact on signaling pathways critical to cancer progression.
Experimental Protocols (Proposed)
Based on standard methodologies for evaluating the biological activities of natural compounds, the following experimental protocols are proposed for the investigation of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cell line RAW 264.7 can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) Stimulation: To induce an inflammatory response, RAW 264.7 cells can be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, can be measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, protein expression levels of key molecules in the NF-κB pathway (e.g., p-p65, IκBα) and MAPK pathway (e.g., p-ERK, p-p38, p-JNK) can be analyzed by Western blot.
In Vitro Anticancer Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A) should be used.
-
MTT Assay for Cell Viability: Cells should be seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Cycle Analysis: The effect of this compound on the cell cycle distribution can be determined by flow cytometry after staining the cells with propidium (B1200493) iodide.
-
Apoptosis Assay: The induction of apoptosis can be evaluated using an Annexin V-FITC/Propidium Iodide apoptosis detection kit, followed by flow cytometry analysis.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanisms and experimental designs, the following diagrams are provided.
Figure 1: Proposed experimental workflow for evaluating the biological activities of this compound.
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound presents an intriguing subject for further pharmacological investigation. While its specific biological activities are not yet well-documented, the established anti-inflammatory and potential anticancer properties of the related compound, xylopic acid, provide a strong rationale for in-depth studies. The experimental protocols and potential signaling pathways outlined in this guide offer a roadmap for researchers to explore the therapeutic potential of this compound. Future research should focus on validating these hypothesized activities, elucidating the precise mechanisms of action, and conducting in vivo studies to assess its efficacy and safety in preclinical models. Such efforts will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.
References
Preliminary Biological Activity of Deacetylxylopic Acid: A Technical Guide
Deacetylxylopic acid, a derivative of the more extensively studied kaurane (B74193) diterpene, xylopic acid, has emerged as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound and its parent compound, xylopic acid, with a focus on antimicrobial and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals.
Antimicrobial Activity
Derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The primary method utilized for this assessment is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| Benzyl amide of this compound | Staphylococcus aureus | up to 320[1] |
| Streptococcus pyogenes | up to 320[1] | |
| Escherichia coli | up to 320[1] | |
| Pseudomonas aeruginosa | up to 320[1] | |
| Candida albicans | up to 320[1] | |
| Ester of this compound | Staphylococcus aureus | up to 320[1] |
| Streptococcus pyogenes | up to 320[1] | |
| Escherichia coli | up to 320[1] | |
| Pseudomonas aeruginosa | up to 320[1] | |
| Candida albicans | up to 320[1] |
Note: The parent compound, xylopic acid, has also demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi[1][2].
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Pure cultures of the test organisms (Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) are grown on appropriate agar (B569324) plates.
-
Colonies are then used to inoculate a sterile broth medium. The suspension is incubated and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Preparation of Test Compounds:
-
Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using broth medium to achieve a range of final concentrations (e.g., 4 to 400 µg/mL).[1]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
An indicator dye, such as MTT, can be used to aid in the visualization of microbial growth.[1]
-
Visualization
References
Deacetylxylopic Acid: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid, a kaurane (B74193) diterpenoid naturally occurring in medicinal plants such as Xylopia aethiopica, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and underlying mechanisms of action. All quantitative data has been summarized into structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising natural compound.
Chemical Structure and Properties
This compound is a derivative of xylopic acid, lacking the acetyl group at the C-15 position. Its chemical structure and properties are foundational to its biological interactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [1][2] |
| Molecular Weight | 318.45 g/mol | [1][2] |
| IUPAC Name | (4aR,4bS,7S,10aR,10bS)-7-hydroxy-1,4a,7-trimethyl-8-methylidene-tetradecahydrophenanthrene-4b-carboxylic acid | N/A |
| CAS Number | 6619-95-0 | [1][2] |
| Appearance | White crystalline solid | [1] |
Biological Activities
Current research indicates that this compound possesses a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
This compound has demonstrated notable activity against a spectrum of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) have been determined for several bacterial and fungal strains.
Table 2: Antimicrobial Activity of this compound (MIC in μg/mL)
| Microorganism | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 100 | [1][2] |
| Streptococcus pyogenes | 100 | [1][2] |
| Escherichia coli | 100 | [1][2] |
| Pseudomonas aeruginosa | 100 | [1][2] |
| Candida albicans | 200 | [1][2] |
Anti-inflammatory and Anticancer Activities
While direct quantitative data for the anti-inflammatory and anticancer activities of this compound are limited, studies on the closely related compound, xylopic acid, and extracts of Xylopia aethiopica provide valuable insights. Xylopic acid has been shown to inhibit protein denaturation, a hallmark of inflammation, with an IC50 value of 15.55 μg/mL. Furthermore, a cytotoxic compound identified in Xylopia aethiopica extract, ent-15-oxokaur-16-en-19-oic acid, which is structurally similar to this compound, has demonstrated significant antiproliferative activity against various cancer cell lines.
Table 3: Cytotoxic Activity of ent-15-oxokaur-16-en-19-oic acid (IC50 in μg/mL)
| Cell Line | IC50 (μg/mL) | Reference | | :--- | :--- | N/A | | HCT116 (Colon Cancer) | 12 | N/A | | U937 (Leukemia) | 7.5 | N/A | | KG1a (Leukemia) | > 25 | N/A |
Experimental Protocols
This section details the methodologies employed in the cited literature for the isolation, characterization, and evaluation of the biological activities of this compound and related compounds.
Isolation of this compound
This compound can be obtained through the deacetylation of xylopic acid, which is typically isolated from the dried fruits of Xylopia aethiopica.
Experimental Workflow: Isolation and Deacetylation of Xylopic Acid
Figure 1: General workflow for the isolation of this compound.
Protocol:
-
Extraction: The dried and powdered fruits of Xylopia aethiopica are subjected to Soxhlet extraction using petroleum ether.
-
Isolation of Xylopic Acid: The resulting crude extract is fractionated using column chromatography on silica gel to yield xylopic acid.
-
Deacetylation: Xylopic acid is refluxed with a 10% solution of potassium hydroxide (B78521) in methanol (B129727) to yield this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of this compound is determined by assessing its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow: Broth Microdilution Assay
Figure 2: Workflow for the broth microdilution assay.
Protocol:
-
Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are scarce, research on related diterpenoids and other natural compounds with similar biological activities suggests potential mechanisms of action. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway.
Signaling Pathway: NF-κB Activation and Potential Inhibition
Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.
Mechanism: Inflammatory stimuli typically lead to the phosphorylation and activation of the IκB kinase (IKK) complex. Activated IKK then phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of IKK, thereby preventing the downstream activation of NF-κB and subsequent inflammatory response.
Conclusion and Future Directions
This compound has emerged as a natural compound with promising antimicrobial activity. While its anti-inflammatory and anticancer potential is suggested by studies on related compounds, further direct investigation is warranted. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound in various cancer cell lines and in in-vitro anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on NF-κB, apoptosis, and other relevant cellular processes.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection, inflammation, and cancer.
-
Structural and Spectral Analysis: Comprehensive characterization of this compound using 1H NMR, 13C NMR, and mass spectrometry to provide a complete spectral fingerprint for future reference and standardization.
A deeper understanding of the biological activities and molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.
References
solubility of Deacetylxylopic acid in different solvents
An In-depth Technical Guide to the Solubility of Deacetylxylopic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound is a naturally occurring diterpenoid that has garnered interest for its potential pharmacological activities. Understanding its solubility is a critical first step in the development of analytical methods, formulation design, and in vitro and in vivo studies. This document outlines the known qualitative solubility of this compound, provides a detailed, representative experimental protocol for solubility determination, and presents a visual workflow for a typical solubility study.
Solubility of this compound
Currently, publicly available data on the quantitative solubility of this compound is limited. However, qualitative solubility information has been reported, indicating its solubility in a range of common organic solvents. This information is crucial for selecting appropriate solvent systems for extraction, purification, and analysis.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Chloroform | Soluble[1] | - |
| Dichloromethane | Soluble[1] | - |
| Ethyl Acetate | Soluble[1] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A 10 mM stock solution in DMSO is commercially available[1]. |
| Acetone | Soluble[1] | - |
This table summarizes the available qualitative solubility data for this compound.
Experimental Protocol for Solubility Determination
While a specific, validated protocol for this compound is not available in the public domain, a general and robust method based on the widely accepted shake-flask technique can be employed. This method is suitable for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., ethanol, methanol, acetonitrile, water; analytical grade)
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical solubility study and the decision-making process for solvent selection.
References
Deacetylxylopic Acid: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid, a kaurane (B74193) diterpenoid, is a natural compound with emerging therapeutic potential. While research directly focused on this compound is in its nascent stages, its structural similarity to xylopic acid and other ent-kaurane diterpenes allows for informed extrapolation of its likely biological activities and molecular targets. This technical guide consolidates the current understanding of the therapeutic potential of this compound, drawing heavily on data from its close structural analogs. The primary areas of investigation include its anti-inflammatory and anticancer properties.
Potential Therapeutic Targets and Mechanisms of Action
This compound is anticipated to exert its therapeutic effects through the modulation of key signaling pathways implicated in inflammation and cancer. The following sections detail the likely molecular targets and mechanisms based on studies of xylopic acid and other kaurane diterpenes.
Anti-inflammatory Activity
The anti-inflammatory effects of xylopic acid, and by extension this compound, are believed to be mediated through multiple pathways:
-
Inhibition of Inflammatory Mediators: Xylopic acid has been shown to inhibit the action of several pro-inflammatory markers, including histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2[[“]][2]. This suggests a broad-spectrum anti-inflammatory activity.
-
Arachidonic Acid Pathway Inhibition: A key mechanism is the inhibition of the arachidonic acid pathway[3][4]. This pathway is a major source of inflammatory mediators.
-
Modulation of Hydrogen Sulphide-Induced Inflammation: Xylopic acid can suppress inflammation induced by hydrogen sulphide, which in turn inhibits the activation of phospholipase A2[3][5].
-
Regulation of Adhesion Molecules and Transcription Factors: Studies indicate that xylopic acid can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6]. Nrf2 is a key regulator of the antioxidant response.
Anticancer Activity
The anticancer potential of this compound is inferred from the activities of xylopic acid derivatives and the broader class of ent-kaurane diterpenes. The proposed mechanisms are multifaceted and target core cancer cell processes:
-
Induction of Apoptosis: Ent-kaurane diterpenes are known to induce programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. This includes the pro-apoptotic proteins BAX and cytochrome c, and the anti-apoptotic protein BCL-2. They also activate executioner caspases (caspase-3, -8, and -9) and Poly (ADP-ribose) polymerase (PARP)[7][8][9]. Extracts of Xylopia aethiopica, the plant from which xylopic acid is derived, have been shown to upregulate Bax and downregulate Bcl-2 in cervical cancer cells, leading to cytochrome c release and caspase-9 activation[10].
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. This is achieved by modulating the levels of cyclins (like Cyclin D1), cyclin-dependent kinases (CDK-2 and -4), and cell cycle inhibitors (p21 and p53)[7][8][9]. The active compound ent-15-oxokaur-16-en-19-oic acid, found in Xylopia aethiopica, has been shown to cause G1 phase cell cycle arrest[11]. Fruit extracts have demonstrated the ability to arrest the cell cycle at the G2/M phase and upregulate p53 and p21[12].
-
Inhibition of Metastasis: Ent-kaurane diterpenes can interfere with the spread of cancer by targeting proteins involved in metastasis, such as Matrix Metalloproteinase-2 (MMP-2), MMP-9, Vascular Endothelial Growth Factor (VEGF), and its receptor (VEGFR)[7][8][9].
-
Induction of Autophagy: Some ent-kaurane diterpenes have been found to induce autophagy, a cellular self-degradation process that can lead to cancer cell death, through the regulation of LC-II and mTOR[7][8][9].
Data Presentation
Quantitative Data on the Bioactivity of Xylopic Acid and its Derivatives
| Compound/Extract | Cell Line | Activity | IC50 / Effect | Reference |
| Ketone derivative of xylopic acid | MCF7 (Breast Cancer) | Antiproliferative | 3 ± 1 µM | [13] |
| Ketone derivative of xylopic acid | A549 (Lung Cancer) | Antiproliferative | 8 ± 1 µM | [13] |
| Cisplatin (for comparison) | MCF7 (Breast Cancer) | Antiproliferative | 19 ± 3 µM | [13] |
| Cisplatin (for comparison) | A549 (Lung Cancer) | Antiproliferative | 15 ± 4 µM | [13] |
| Xylopic acid | Albumen Denaturation | Anti-inflammatory | 15.55 µg/mL | [[“]][2] |
| Xylopia aethiopica extract | HCT116 (Colon Cancer) | Antiproliferative | 12 µg/ml | [11] |
| Xylopia aethiopica extract | U937 (Leukemia) | Antiproliferative | 7.5 µg/ml | [11] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Protein Denaturation Model
This protocol is based on the methodology used to assess the anti-inflammatory activity of xylopic acid[[“]][2].
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 5% w/v solution of bovine serum albumin (BSA) in distilled water.
-
Prepare a standard drug solution (e.g., Diclofenac sodium).
-
-
Assay Procedure:
-
To 2.8 mL of the BSA solution, add 0.2 mL of this compound solution at various concentrations.
-
A control group consists of 2.8 mL of BSA solution and 0.2 mL of the vehicle.
-
A positive control group consists of 2.8 mL of BSA solution and 0.2 mL of the standard drug solution.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 10 minutes in a water bath.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of protein denaturation).
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model for acute inflammation and was used to evaluate xylopic acid[[“]][2].
-
Animals:
-
Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of either sex.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Experimental Groups:
-
Group I: Control (vehicle).
-
Group II: Standard drug (e.g., Indomethacin).
-
Group III, IV, V: this compound at different doses (e.g., 10, 30, 100 mg/kg).
-
-
Procedure:
-
Administer the vehicle, standard drug, or this compound orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each animal.
-
Measure the paw volume or thickness immediately before and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100
-
Compare the results of the treated groups with the control group using appropriate statistical tests.
-
Antiproliferative Assay: MTT Assay
This is a common method to assess the cytotoxic effects of a compound on cancer cell lines, as was done for xylopic acid derivatives[13].
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control (e.g., a known anticancer drug).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathways of this compound.
Caption: Potential anticancer signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Conclusion
This compound represents a promising lead compound for the development of novel anti-inflammatory and anticancer therapeutics. While direct evidence is still accumulating, the wealth of data on the structurally similar xylopic acid and other ent-kaurane diterpenes provides a strong foundation for its potential mechanisms of action. Future research should focus on isolating and characterizing this compound, followed by a systematic evaluation of its efficacy and safety in preclinical models. Elucidating its precise molecular targets and signaling pathways will be crucial for its advancement as a potential clinical candidate.
References
- 1. consensus.app [consensus.app]
- 2. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 4. ijbcp.com [ijbcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes [mdpi.com]
- 8. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative action of Xylopia aethiopica fruit extract on human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. africaresearchconnects.com [africaresearchconnects.com]
Methodological & Application
Deacetylxylopic acid extraction protocol from [plant name]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylxylopic acid, a kaurane (B74193) diterpene, has garnered interest for its potential therapeutic properties. This document provides a comprehensive protocol for its preparation, beginning with the extraction of its precursor, xylopic acid, from the fruits of Xylopia aethiopica. A subsequent deacetylation step yields the target compound, this compound. Detailed methodologies for extraction, purification, and chemical modification are presented. Furthermore, this note elucidates the anti-inflammatory mechanism of the parent compound, xylopic acid, through its interaction with the arachidonic acid signaling pathway, providing a basis for the pharmacological investigation of this compound.
Introduction
This compound is a derivative of xylopic acid, a major bioactive compound found in the fruits of Xylopia aethiopica, commonly known as African pepper or Negro pepper. While this compound itself is isolated from Nouelia insignis, a more accessible route for its production is the chemical modification of xylopic acid[1]. Xylopic acid and its derivatives have demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system depressant effects[2]. The anti-inflammatory properties are of particular interest and have been linked to the inhibition of key inflammatory pathways, such as the arachidonic acid cascade[3][4][5].
This application note provides a detailed, two-part protocol for obtaining this compound. The first part details the extraction of xylopic acid from Xylopia aethiopica, and the second part describes the deacetylation of xylopic acid to produce this compound.
Experimental Protocols
Part 1: Extraction and Purification of Xylopic Acid from Xylopia aethiopica
This protocol outlines the extraction of xylopic acid from the dried fruits of Xylopia aethiopica using solvent extraction methods.
Materials and Equipment:
-
Dried fruits of Xylopia aethiopica
-
Grinder or mill
-
Soxhlet extractor or maceration flasks
-
Petroleum ether (40-60°C) or 70% (v/v) ethanol (B145695)
-
Rotary evaporator
-
Crystallization dishes
-
Filter paper
-
Analytical balance
-
Reflux condenser
-
Ethanol (96%) for recrystallization
Protocol:
-
Preparation of Plant Material:
-
Shade-dry the fresh fruits of Xylopia aethiopica until they are brittle.
-
Pulverize the dried fruits into a coarse powder using a grinder or mill.
-
-
Extraction (Choose one of the following methods):
-
Method A: Soxhlet Extraction with Petroleum Ether
-
Accurately weigh the powdered plant material.
-
Place the powder in a thimble and insert it into the Soxhlet extractor.
-
Fill the boiling flask with petroleum ether (40-60°C).
-
Heat the solvent to its boiling point and allow the extraction to proceed for a minimum of 72 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, concentrate the petroleum ether extract using a rotary evaporator at approximately 50°C to about one-third of its original volume.
-
-
Method B: Cold Maceration with Ethanol
-
Weigh the powdered plant material and place it in a large maceration flask.
-
Add 70% (v/v) ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder to 10 L of ethanol).
-
Seal the flask and allow it to stand for 72 hours at room temperature, with occasional agitation.
-
Filter the extract and repeat the maceration of the plant residue with fresh solvent for another 72 hours to ensure exhaustive extraction.
-
Combine the filtrates and concentrate using a rotary evaporator at 60°C to yield a semi-solid mass.
-
-
-
Crystallization and Purification:
-
Allow the concentrated extract from either method to stand for 3-4 days. Crude crystals of xylopic acid will deposit.
-
Decant the supernatant.
-
Wash the crude crystals with cold petroleum ether to remove oily impurities.
-
Purify the crude xylopic acid by recrystallization. Dissolve the crystals in a minimal amount of hot 96% ethanol and allow it to cool slowly.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.
-
Part 2: Synthesis of this compound via Deacetylation of Xylopic Acid
This protocol describes the base-catalyzed deacetylation of xylopic acid to yield this compound[6].
Materials and Equipment:
-
Purified xylopic acid
-
Methanolic potassium hydroxide (B78521) (KOH) solution (10% w/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Distilled water
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Crystallization solvent (e.g., ethanol)
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve a known amount of purified xylopic acid in 10% methanolic KOH.
-
Attach a reflux condenser to the flask.
-
-
Deacetylation Reaction:
-
Heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for a specified period (typically 1-2 hours, reaction progress can be monitored by TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of dilute HCl until the pH is approximately 2-3. This will precipitate the this compound.
-
The product can be isolated by filtration or by extraction into an organic solvent. For extraction, add water to the mixture and extract with a suitable solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Data Presentation
The following table summarizes the reported yields for the extraction of xylopic acid and the synthesis of its deacetylated derivative.
| Step | Product | Starting Material | Method | Solvent | Yield (% w/w) | Reference |
| Extraction | Xylopic Acid | Xylopia aethiopica fruits | Cold Maceration | Petroleum Ether | 1.41% | [7] |
| Extraction | Xylopic Acid | Xylopia aethiopica fruits | - | - | 0.13% | [6] |
| Extraction | Xylopic Acid | Xylopia aethiopica fruits | Cold Maceration | 70% Ethanol | 1.36% | [8] |
| Deacetylation | This compound analogue | Xylopic Acid | Reflux with 10% methanolic KOH | Methanol | 47.11 - 93.52% (for various derivatives) | [6] |
Biological Activity and Signaling Pathway
Anti-inflammatory Mechanism of Xylopic Acid
Xylopic acid has demonstrated significant anti-inflammatory activity, which is primarily attributed to its ability to inhibit the arachidonic acid pathway[3][4][5]. This pathway is a critical cascade in the inflammatory response, leading to the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
The key mechanism of action of xylopic acid in this pathway is the inhibition of phospholipase A2 (PLA2)[3][4]. PLA2 is the enzyme responsible for liberating arachidonic acid from the cell membrane's phospholipids. By inhibiting PLA2, xylopic acid effectively reduces the availability of the precursor for the downstream synthesis of pro-inflammatory eicosanoids.
Furthermore, xylopic acid has been shown to modulate the effects of other pro-inflammatory markers, including histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2[8][9]. There is also evidence to suggest that xylopic acid may exert its anti-inflammatory effects through the activation of the Nrf2 signaling pathway, which is involved in the antioxidant response[2].
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of xylopic acid and its subsequent deacetylation.
Arachidonic Acid Signaling Pathway and Inhibition by Xylopic Acid
Caption: Inhibition of the arachidonic acid pathway by xylopic acid.
References
- 1. unn.edu.ng [unn.edu.ng]
- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 5. ijbcp.com [ijbcp.com]
- 6. journalcsij.com [journalcsij.com]
- 7. The Curative and Prophylactic Effects of Xylopic Acid on Plasmodium berghei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Deacetylxylopic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the biological activities of deacetylxylopic acid, a diterpenoid natural product. The following protocols and methodologies are curated to guide the investigation of its potential anti-inflammatory and cytotoxic properties, along with the underlying mechanisms of action.
Introduction
This compound is a natural compound isolated from various plant species. While its parent compound, xylopic acid, has been shown to possess anti-inflammatory properties, the specific biological activities of this compound remain less characterized.[1][[“]][3] This document outlines a systematic approach to assess its potential as a therapeutic agent through a series of in vitro experiments.
Preliminary Assays
Cytotoxicity Assessment
A fundamental initial step is to determine the cytotoxic profile of this compound to establish a safe dose range for subsequent biological assays.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture selected cell lines (e.g., RAW 264.7 macrophages for inflammation studies, and a panel of cancer cell lines such as MCF-7, MDA-MB-231, and HepG2 for anticancer screening) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[4][5]
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours.[5]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| RAW 264.7 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| MDA-MB-231 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 |
Anti-inflammatory Activity Assays
Based on the known activity of xylopic acid, investigating the anti-inflammatory potential of this compound is a logical step.
Inhibition of Nitric Oxide (NO) Production
Protocol: Griess Assay for Nitric Oxide
-
Cell Culture and Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and test groups (cells + LPS + this compound).[7]
-
-
Griess Reagent Assay:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve and express the results as a percentage of inhibition compared to the LPS-stimulated group.
-
Measurement of Pro-inflammatory Cytokines
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as the Griess assay.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
-
ELISA:
-
Data Analysis:
-
Quantify the cytokine concentrations based on the standard curves and present the data as pg/mL or ng/mL.
-
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (Conc. 1) | ||||
| LPS + this compound (Conc. 2) | ||||
| LPS + this compound (Conc. 3) |
Anticancer Activity Assays
Should the initial cytotoxicity screening indicate selective activity against cancer cell lines, further investigation into its anticancer mechanisms is warranted.
Cell Cycle Analysis
Protocol: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7) in 6-well plates and treat them with the IC50 concentration of this compound for 24 and 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
Protocol: Annexin V-FITC/PI Staining
-
Cell Culture and Treatment:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
-
Staining:
-
Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation: Anticancer Mechanisms of this compound
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
| Control (24h) | ||||
| This compound (IC50, 24h) | ||||
| Control (48h) | ||||
| This compound (IC50, 48h) |
Investigation of Signaling Pathways
To understand the molecular mechanisms underlying the observed biological activities, key signaling pathways can be investigated.
Western Blot Analysis
Protocol: Western Blotting for NF-κB and MAPK Pathways
-
Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the in vitro evaluation of this compound.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of MAPK signaling pathways by this compound.
References
- 1. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Effect of the Histone Deacetylase Inhibitor Valproic Acid on Viability and Apoptosis of the PLC/PRF5 Human Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Early in vitro results indicate that de-O-acetylated sialic acids increase Selectin binding in cancers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deacetylxylopic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid is a derivative of xylopic acid, a naturally occurring ent-kaurane diterpene isolated from the fruits of Xylopia aethiopica. Xylopic acid and its analogues have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antiproliferative effects. These properties make this compound a compound of interest for investigation in cancer research and drug development. These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture studies, detailing experimental protocols and summarizing key findings from related compounds to facilitate further research.
Given the limited published data specifically on this compound, the protocols and data presented herein are largely based on studies conducted with its parent compound, xylopic acid, and other closely related ent-kaurane diterpenes. Researchers are advised to use this information as a starting point and to optimize experimental conditions for their specific cell lines and research objectives.
Data Presentation
The cytotoxic and antiproliferative effects of xylopic acid and its derivatives have been evaluated across multiple cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative overview of the potency of these related compounds. This data can serve as a reference for designing dose-response studies with this compound.
Table 1: Cytotoxicity of Xylopic Acid and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Xylopic Acid Derivative 2 | MCF7 (Breast Cancer) | MTT | Not Specified | 3 ± 1 | [1] |
| Xylopic Acid Derivative 2 | A549 (Lung Cancer) | MTT | Not Specified | 8 ± 1 | [1] |
| Xylopic Acid Derivative 3 | MCF7 (Breast Cancer) | MTT | Not Specified | 22 ± 5 | [2] |
| Xylopic Acid Derivative 3 | A549 (Lung Cancer) | MTT | Not Specified | 22 ± 5 | [2] |
| Xylopia aethiopica Extract | HCT116 (Colon Cancer) | WST-1 | 96 | 12 µg/ml | [3] |
| Xylopia aethiopica Extract | U937 (Leukemia) | WST-1 | 96 | 7.5 µg/ml | [3] |
Table 2: Cytotoxicity of other ent-Kaurane Diterpenes
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Eriocalyxin B | SMMC-7721 (Hepatocarcinoma) | Not Specified | 48 | 0.76 | [4] |
| Eriocalyxin B | MCF-7 (Breast Cancer) | Not Specified | 48 | 0.75 | [4] |
| Eriocalyxin B | MDA-MB-231 (Breast Cancer) | Not Specified | 48 | 0.47 | [4] |
| Ponicidin | HeLa (Cervical Cancer) | Not Specified | 24 | 23.1 | [4] |
| Ponicidin | A549 (Lung Cancer) | Not Specified | 24 | 38.0 | [4] |
| Annoglabasin H | LU-1 (Lung Cancer) | Not Specified | Not Specified | 3.7 | [5] |
| Annoglabasin H | MCF-7 (Breast Cancer) | Not Specified | Not Specified | 4.6 | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro effects of this compound are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to quantify the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µl of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cells.[6][7]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of binding buffer to each tube.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.[8][9]
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against NF-κB, p53, caspases, cyclins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Item - Antiproliferative activity of semisynthetic xylopic acid derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the antiproliferative activity of Xylopia aethiopica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Deacetylxylopic Acid Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylxylopic acid, a natural diterpenoid, presents a versatile scaffold for chemical modification to explore novel therapeutic agents. This document provides detailed protocols for the derivatization of this compound into ester and amide analogs. These derivatives are of significant interest for modulating the pharmacological profile of the parent compound, potentially enhancing its efficacy, selectivity, and pharmacokinetic properties. The protocols outlined herein are based on established synthetic methodologies for carboxylic acids and are adapted for this compound. While specific yield data for this compound derivatization is not extensively available in the current literature, representative yields for similar carboxylic acid modifications are provided for reference. Furthermore, this document explores potential signaling pathways that may be modulated by this compound derivatives, drawing parallels from the known biological activities of structurally related compounds.
Introduction
This compound is a kaurane (B74193) diterpenoid that can be isolated from natural sources. Its carboxylic acid functional group provides a key handle for synthetic modification, allowing for the generation of a diverse library of derivatives. Esterification and amidation are fundamental reactions that can alter the polarity, lipophilicity, and metabolic stability of a molecule, thereby influencing its biological activity. The exploration of this compound derivatives is a promising avenue for the discovery of new drug candidates with potential applications in various therapeutic areas, including inflammation and oncology.
Data Presentation
While specific quantitative data for the derivatization of this compound is limited, the following tables provide a general expectation of yields based on common synthetic protocols for carboxylic acids. Researchers should note that actual yields will vary depending on the specific substrate, reagents, and reaction conditions.
Table 1: Representative Yields for Esterification of Carboxylic Acids
| Derivative | Reaction Type | Catalyst/Reagent | Typical Yield (%) |
| Methyl Ester | Fischer Esterification | H₂SO₄ | 70-90 |
| Ethyl Ester | Fischer Esterification | H₂SO₄ | 70-90 |
| tert-Butyl Ester | Steglich Esterification | DCC, DMAP | 60-80 |
Table 2: Representative Yields for Amidation of Carboxylic Acids
| Derivative | Reaction Type | Coupling Reagent | Typical Yield (%) |
| Primary Amide | Thionyl Chloride Activation | SOCl₂, NH₃ | 60-85 |
| Secondary Amide | Peptide Coupling | HBTU, DIPEA | 75-95 |
| Tertiary Amide | Peptide Coupling | HATU, DIPEA | 80-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound Methyl Ester (Fischer Esterification)
This protocol describes the synthesis of the methyl ester derivative of this compound using a classic acid-catalyzed esterification.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 mL per gram of acid) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound methyl ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of a this compound Amide Derivative (Peptide Coupling)
This protocol outlines the synthesis of an amide derivative of this compound using a peptide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
HBTU (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the amine (1.1 equivalents), HBTU (1.1 equivalents), and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide derivative.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
Experimental Workflow
Caption: General workflows for the synthesis of ester and amide derivatives of this compound.
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound and its derivatives are not yet fully elucidated, based on the known anti-inflammatory and anticancer activities of structurally similar diterpenoids, it is hypothesized that these compounds may interact with key inflammatory and cell survival pathways such as NF-κB and MAPK.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.
Deacetylxylopic Acid: Application Notes for its Use as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylxylopic acid is a naturally occurring diterpenoid compound. As a derivative of the well-studied xylopic acid, it holds potential for various pharmacological and analytical applications. This document provides detailed application notes and protocols for the use of this compound as a chemical standard in antimicrobial and anti-inflammatory research, as well as in analytical method development.
Physicochemical Properties and Handling
This compound is available as a reference standard with a purity of ≥98%. Proper handling and storage are crucial to maintain its integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.5 g/mol |
| Appearance | Powder |
| Purity | ≥98% |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | Store at 2-8°C for up to 24 months. For stock solutions, store in tightly sealed vials at -20°C for up to two weeks. |
Application 1: Antimicrobial Susceptibility Testing
This compound and its derivatives have demonstrated antimicrobial properties.[1][2] The following protocol outlines the use of this compound as a standard in determining its Minimum Inhibitory Concentration (MIC) against various pathogens.
Quantitative Data
Table 2: Reported Antimicrobial Activity of this compound Derivatives [1]
| Microorganism | Type | MIC of this compound Ester (µg/mL) |
| Staphylococcus aureus | Gram-positive | up to 320 |
| Streptococcus pyogenes | Gram-positive | up to 320 |
| Escherichia coli | Gram-negative | up to 320 |
| Pseudomonas aeruginosa | Gram-negative | up to 320 |
| Candida albicans | Fungi | up to 320 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[1]
1. Preparation of Materials:
-
This compound standard.
-
Test microorganisms (e.g., S. aureus, E. coli).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
3. Inoculum Preparation:
-
Culture the test microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL), which can be verified using a spectrophotometer (e.g., OD₆₀₀ of 0.08-0.1).
4. Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL.
5. Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
6. Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
7. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Application 2: In Vitro Anti-Inflammatory Activity Screening
While direct evidence for this compound's anti-inflammatory activity is limited, its parent compound, xylopic acid, has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB and COX pathways. The following are proposed protocols to screen this compound for similar activities.
Proposed Signaling Pathway for Investigation
Based on the known activity of related compounds, a potential anti-inflammatory mechanism of this compound could involve the inhibition of pro-inflammatory pathways.
Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with an NF-κB reporter plasmid (containing luciferase gene under the control of an NF-κB response element) and a control plasmid (e.g., Renilla luciferase).
2. Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation with a stimulant (e.g., TNF-α or LPS).
-
Include positive (stimulant only) and negative (vehicle only) controls.
3. Luciferase Assay:
-
After a suitable incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
4. Data Analysis:
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
1. Reagent Preparation:
-
Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions of a commercial kit.
-
Prepare a stock solution of this compound in DMSO.
2. Assay Procedure:
-
Add assay buffer, COX-2 enzyme, and cofactor to the wells of a 96-well plate.
-
Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Add the COX probe.
3. Initiation of Reaction and Measurement:
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm.
4. Data Analysis:
-
Calculate the slope of the kinetic curve for each well.
-
Determine the percentage of COX-2 inhibition for each concentration of this compound.
Application 3: Analytical Method Development (HPLC-UV)
This compound can be used as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for its quantification in various matrices.
Proposed HPLC Method Parameters
The following are suggested starting parameters for developing an HPLC-UV method for this compound. Optimization will be required.
Table 3: Proposed HPLC-UV Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Experimental Protocol: HPLC Method Validation
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
2. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration to determine the linearity and correlation coefficient (r²).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard solution.
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix.
Stability Indicating Studies
To ensure the reliability of this compound as a chemical standard, its stability under various stress conditions should be evaluated according to ICH guidelines.
Experimental Protocol: Forced Degradation Study
1. Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 24 hours.
-
Photolytic Degradation: Expose the standard solution to UV light (254 nm) and visible light.
2. Analysis:
-
Analyze the stressed samples at different time points using the developed HPLC method.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound.
3. Data Interpretation:
-
Determine the degradation pathways and the stability of the compound under different conditions.
Table 4: ICH Recommended Long-Term Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Deacetylxylopic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Deacetylxylopic acid from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a kaurane (B74193) diterpenoid, a class of natural compounds with various biological activities.[] Its primary known natural source is the plant Nouelia insignis, a member of the Asteraceae family.[]
Q2: What are the conventional solvents used for the extraction of this compound and similar diterpenoids?
A2: Based on its chemical properties and general practices for diterpenoid extraction, solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), acetone, and ethanol (B145695) are commonly used. The choice of solvent will depend on the specific extraction technique and the desired purity of the initial extract.
Q3: What advanced extraction techniques can be employed to improve the yield of this compound?
A3: To enhance extraction efficiency and yield, modern techniques like Ultrasound-Assisted Extraction (UAE) and Deep Eutectic Solvents (DES) extraction are highly recommended. These methods can often reduce extraction time and solvent consumption.
Q4: How can I optimize my extraction process to maximize the yield of this compound?
A4: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction parameters. By systematically varying factors such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio, RSM can help identify the optimal conditions for maximizing the yield of this compound.
Q5: What are the common challenges encountered during the extraction and purification of this compound?
A5: Common challenges include low yield, co-extraction of impurities (e.g., chlorophyll (B73375), lipids), degradation of the target compound, and difficulties in separating this compound from other structurally similar compounds.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Wall Disruption | - Ensure the plant material is finely ground to a consistent particle size. - Consider a pre-treatment step such as freeze-drying to increase surface area. |
| Inappropriate Solvent Choice | - Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol). - Use a solvent mixture, as this can sometimes improve extraction efficiency. |
| Suboptimal Extraction Parameters | - Optimize extraction time, temperature, and solid-to-liquid ratio. Use a systematic approach like RSM. - For UAE, optimize ultrasonic power and frequency. |
| Degradation of this compound | - Avoid prolonged exposure to high temperatures. - Use light-protected glassware if the compound is light-sensitive. - Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Issue 2: High Level of Impurities in the Extract
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | - Use a more selective solvent. A preliminary wash with a non-polar solvent like hexane can remove lipids and chlorophyll before the main extraction. - Employ Deep Eutectic Solvents (DES), which can be tailored for selective extraction. |
| Co-extraction of Polar Impurities | - If using a polar solvent, consider a subsequent liquid-liquid extraction with an immiscible non-polar solvent to partition and remove impurities. |
| Inadequate Post-Extraction Cleanup | - Implement a solid-phase extraction (SPE) step to clean up the crude extract before further purification. - Column chromatography with different stationary and mobile phases can effectively separate impurities. |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction
-
Preparation of Plant Material: Dry the aerial parts of Nouelia insignis at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Solvent Partitioning: Suspend the concentrated crude extract in water and perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.
-
Isolation: The this compound-rich fraction (typically the chloroform or ethyl acetate fraction) can then be subjected to further purification by column chromatography on silica (B1680970) gel.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction: Place 10 g of the powdered plant material in a flask with 200 mL of 80% ethanol. Place the flask in an ultrasonic bath.
-
Ultrasonication: Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.
-
Filtration and Concentration: Filter and concentrate the extract as described in Protocol 1.
-
Purification: Proceed with purification as outlined in Protocol 1.
Protocol 3: Deep Eutectic Solvent (DES) Extraction
-
Preparation of DES: Prepare a 1:2 molar ratio of choline (B1196258) chloride (hydrogen bond acceptor) and lactic acid (hydrogen bond donor). Gently heat and stir the mixture until a clear, homogeneous liquid is formed.
-
Extraction: Mix 5 g of the powdered plant material with 100 mL of the prepared DES.
-
Incubation: Heat the mixture at 60°C for 2 hours with continuous stirring.
-
Recovery of Extract: Add water to the mixture to dilute the DES and precipitate the non-polar compounds. The precipitate can be collected by centrifugation or filtration. Alternatively, back-extraction with a suitable organic solvent like ethyl acetate can be performed.
-
Purification: The recovered extract can be further purified using chromatographic techniques.
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoids (Hypothetical Data for this compound)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound (mg/g of dry plant material) |
| Maceration | 95% Ethanol | 25 | 72 h | 1.2 |
| Soxhlet Extraction | Dichloromethane | 40 | 8 h | 1.8 |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45 | 30 min | 2.5 |
| Deep Eutectic Solvent (DES) Extraction | Choline Chloride:Lactic Acid (1:2) | 60 | 2 h | 3.1 |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential signaling pathway for kaurane diterpenoid-induced apoptosis.[2][3]
References
Technical Support Center: Deacetylxylopic Acid Purification
Welcome to the technical support center for the purification of Deacetylxylopic acid (DXA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this kaurane (B74193) diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a naturally occurring ent-kaurane diterpenoid. Its primary known source is the plant Nouelia insignis Franch.[1][2] These compounds are of interest for their potential biological activities, including anti-inflammatory properties.[1][2]
Q2: What are the general steps for isolating this compound from Nouelia insignis?
A2: The general workflow for isolating this compound involves extraction of the plant material with a solvent like methanol (B129727), followed by a series of chromatographic separations to purify the compound from the complex mixture of other diterpenoids and plant metabolites.[1]
Q3: What type of chromatographic techniques are typically used for the purification of this compound?
A3: A multi-step chromatographic approach is usually necessary. This often includes:
-
Silica (B1680970) Gel Column Chromatography: For initial fractionation of the crude extract based on polarity.[1]
-
MCI Gel Column Chromatography: A reverse-phase chromatography step for further separation.[1]
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller or larger molecules.[1]
-
Octadecylsilyl (ODS) Column Chromatography: A high-resolution reverse-phase technique for final purification.[1]
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and formula.
-
Single Crystal X-ray Diffraction: To determine the absolute configuration.[1][2]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction from plant material. | - Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for solvent penetration. - Perform multiple extractions (e.g., 3 times) with the chosen solvent (e.g., 95% methanol) to ensure complete extraction.[1] - Consider using ultrasonic-assisted extraction to enhance efficiency.[1] |
| Poor Separation on Silica Gel Column | - Inappropriate solvent system (mobile phase). - Overloading of the column. - Co-elution of structurally similar diterpenoids. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Use a gradient elution, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether-ethyl acetate (B1210297) gradient).[1] - Ensure the ratio of sample to silica gel is appropriate to avoid overloading. |
| Presence of Impurities in Final Product | Incomplete separation during one or more chromatographic steps. | - Employ a multi-step chromatographic strategy using different separation principles (e.g., normal phase, reverse phase, size exclusion).[1] - Use high-resolution chromatography, such as HPLC with an ODS column, for the final purification step. - Analyze fractions from each column by TLC or HPLC to ensure that only pure fractions are combined. |
| Compound Instability/Degradation | Exposure to harsh pH conditions or high temperatures during purification. | - Maintain neutral pH conditions whenever possible. - Avoid excessive heat during solvent evaporation; use a rotary evaporator at reduced pressure and moderate temperature. - Store extracts and purified compounds at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to minimize degradation. |
Experimental Protocols
The following is a representative experimental protocol for the isolation of ent-kaurane diterpenoids, including this compound, from Nouelia insignis.
1. Extraction:
-
The dried and powdered branches of Nouelia insignis (20.0 kg) are extracted with 95% methanol (20 L x 3) at room temperature using ultrasonication.[1]
-
The solvent is removed under reduced pressure to yield the crude methanol extract.[1]
-
The crude extract is then partitioned between water, petroleum ether, and ethyl acetate. The ethyl acetate extract is retained for further purification.[1]
2. Chromatographic Purification:
A multi-step chromatographic procedure is employed to isolate the target compounds from the ethyl acetate extract. The following table summarizes the typical columns and solvent systems used.[1]
| Chromatography Step | Stationary Phase | Mobile Phase (Eluent) |
| Step 1: Initial Fractionation | Silica Gel H (10–40 μm) | Gradient of Petroleum Ether : Ethyl Acetate (50:1 to 0:1 v/v) |
| Step 2: Sub-fractionation | MCI Gel | Gradient of Methanol : Water (10:90 to 100:0 v/v) |
| Step 3: Further Separation | Sephadex LH-20 | Methanol : Water (55:45 v/v) |
| Step 4: Final Purification | ODS | Methanol : Water or Acetonitrile : Water gradients |
Visualizations
Experimental Workflow for this compound Purification
Caption: Figure 1. General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Figure 2. Troubleshooting logic for low purity of the final product.
References
troubleshooting Deacetylxylopic acid peak tailing in HPLC
Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of Deacetylxylopic acid using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] For this compound, this can lead to inaccurate quantification, reduced resolution from nearby impurities, and decreased overall sensitivity of the analytical method. An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[2]
Q2: What are the primary chemical properties of this compound that can contribute to peak tailing in reverse-phase HPLC?
A2: this compound (Molecular Formula: C20H30O3) is a diterpenoid containing both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[][4][5] The acidic nature of the carboxylic acid is the primary contributor to peak tailing. This is due to secondary interactions between the negatively charged carboxylate ion and residual, positively charged silanol (B1196071) groups on the surface of standard silica-based HPLC columns.[6][7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is critical because it determines the ionization state of both the this compound and the column's residual silanol groups.[1][8] If the pH is near the pKa of this compound's carboxylic group, the molecule will exist in both ionized and non-ionized forms, leading to a broadened, tailing peak. To ensure a single form and minimize unwanted ionic interactions with the stationary phase, it is crucial to control the pH.[1]
Q4: Can the choice of column influence peak tailing for this compound?
A4: Absolutely. The type of column packing material significantly impacts peak shape. Standard silica-based columns have residual silanol groups that can cause tailing with acidic compounds like this compound.[7][9] Using a modern, high-purity silica (B1680970) column that is "end-capped" is highly recommended. End-capping chemically treats the silica surface to block many of these problematic silanol groups, resulting in improved peak symmetry.[2][6]
Q5: Could my sample preparation be the cause of the peak tailing?
A5: Yes, several aspects of sample preparation can lead to peak tailing. Injecting a sample that is too concentrated can overload the column, causing peak distortion.[2][10] Additionally, dissolving your this compound standard in a solvent that is significantly stronger than your mobile phase can lead to poor peak shape, especially for early eluting peaks.[8][9] Always aim to dissolve your sample in the initial mobile phase composition whenever possible.[9]
Troubleshooting Guide
Systematic Approach to Resolving Peak Tailing
The following guide provides a structured approach to diagnosing and fixing peak tailing issues with this compound.
Step 1: Mobile Phase Optimization
The most common cause of peak tailing for acidic compounds is related to the mobile phase.
-
pH Adjustment: Lower the pH of the aqueous portion of your mobile phase. By adding a small amount of an acid like formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0, you can suppress the ionization of both the carboxylic acid on your analyte and the silanol groups on the column. This minimizes the secondary ionic interactions that cause tailing.[6]
-
Buffer Addition: Use a buffer to ensure the pH remains constant throughout the analysis.[1] A 10-20 mM phosphate (B84403) or formate (B1220265) buffer is often sufficient.
-
Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a mixture of the two. Methanol can sometimes alter selectivity and improve peak shape for certain compounds.
Step 2: Column Evaluation
If mobile phase adjustments do not resolve the issue, evaluate your column.
-
Use an End-Capped Column: Ensure you are using a high-purity, end-capped C18 or C8 column. These are designed to minimize silanol interactions.[2][10]
-
Column Contamination: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent) to remove any strongly retained contaminants.[10] If the problem persists after flushing, the column may be permanently damaged.
-
Column Void: A void at the head of the column can cause peak tailing for all compounds.[2][10] This can sometimes be confirmed by reversing the column and running a standard; if peak shape improves, a void is likely. If a void is present, the column needs to be replaced.
Step 3: Injection and Sample Parameters
-
Check for Overload: Sequentially dilute your sample by a factor of 5 and 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[2][10]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is equal to or weaker than your starting mobile phase. Dissolving the sample in 100% organic solvent when your mobile phase starts at 50% can cause significant peak distortion.[9]
Step 4: System Check
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[1][9] Ensure all fittings are properly seated to avoid dead volume.[8][10] Earlier eluting peaks are more affected by extra-column volume.[10]
Data Summary Table
| Parameter | Recommended Setting/Action | Expected Outcome for this compound | Potential Negative Outcome if Incorrect |
| Mobile Phase pH | 2.5 - 3.5 (Buffered) | Suppresses ionization of the carboxylic acid, leading to a sharp, symmetrical peak. | Tailing peak due to mixed-mode retention (hydrophobic and ionic). |
| Column Type | High-purity, end-capped C18/C8 | Minimal secondary interactions with residual silanols, improving peak symmetry. | Significant tailing on standard, non-end-capped (Type A) silica columns. |
| Sample Concentration | < 0.1 mg/mL (typical) | Symmetrical, Gaussian peak shape. | Broad, tailing, or fronting peak if column capacity is exceeded. |
| Sample Solvent | Initial mobile phase composition | Sharp, well-defined peak. | Distorted, split, or broad peaks, especially if the solvent is much stronger than the mobile phase. |
| System Tubing | Short length, <0.17 mm ID | Minimizes peak broadening and tailing from extra-column effects. | Broad and tailing peaks, particularly for early eluters. |
Experimental Protocol: Systematic Troubleshooting
This protocol outlines a methodical approach to identify and resolve peak tailing for this compound.
1. Objective: To systematically eliminate potential causes of peak tailing for this compound and achieve a peak asymmetry factor between 0.9 and 1.2.
2. Materials:
- This compound standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or phosphoric acid
- Phosphate or formate buffer salts
- A known good, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
- A new or known good guard column
3. Initial Conditions (Baseline):
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 60% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column: Existing C18 column
- Injection Volume: 10 µL
- Sample: 0.1 mg/mL this compound in 50:50 Water:Acetonitrile
- Detection: UV at an appropriate wavelength (e.g., 210 nm)
4. Procedure:
- Establish Baseline: Run the analysis with the initial conditions and record the chromatogram. Calculate the peak tailing factor.
- Test for Column Overload: Prepare two dilutions of the sample: 0.02 mg/mL and 0.01 mg/mL. Inject both.
- Analysis: If the tailing factor improves significantly, the original concentration was too high. Proceed with a lower concentration. If not, continue to the next step.
- Optimize Mobile Phase pH:
- Prepare a new Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).
- Re-run the analysis using the original sample concentration.
- Analysis: Compare the peak shape to the baseline. This is the most likely step to resolve the issue. If tailing is significantly reduced, further optimization of pH or buffer strength can be performed.
- Evaluate the Column:
- If tailing persists, replace the existing analytical column and guard column with new ones.
- Run the analysis again with the pH-adjusted mobile phase.
- Analysis: If the peak shape is now acceptable, the previous column was contaminated or damaged.[2][6]
- Check for Extra-Column Effects:
- If tailing is still present with a new column and optimized mobile phase, inspect the HPLC system.
- Replace tubing between the injector, column, and detector with pre-cut, narrow-bore PEEK tubing (e.g., 0.005" ID).[1] Ensure all fittings are swaged correctly.
- Analysis: Re-run the standard. An improvement at this stage points to system dead volume as the root cause.
Visual Troubleshooting Workflow
The following diagram illustrates the logical progression for troubleshooting this compound peak tailing.
Figure 1. A flowchart for systematically troubleshooting peak tailing of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CAS:6619-95-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. support.waters.com [support.waters.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Deacetylxylopic Acid Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low in vivo bioavailability of Deacetylxylopic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo bioavailability of this compound?
A1: The low bioavailability of this compound is likely attributable to several factors common to poorly soluble weak acids:
-
Low Aqueous Solubility: this compound is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, but its aqueous solubility is expected to be low, which is a primary barrier to absorption in the gastrointestinal (GI) tract.[1][2] Many drugs with poor water solubility face challenges in achieving therapeutic concentrations in vivo.[3][4]
-
Limited Permeability: Even if solubilized, the ability of the molecule to pass through the intestinal membrane can be a limiting factor.[3][5]
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug.[6][7] While specific data for this compound is limited, a related compound, xylopic acid, has been shown to interact with cytochrome P450 enzymes, suggesting a potential for metabolic degradation.[8]
Q2: What initial steps can I take to assess the bioavailability of my this compound formulation?
A2: A crucial first step is to perform a pharmacokinetic study in an animal model (e.g., rats or mice).[9] This will provide essential data on key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[10] These results will serve as a baseline to evaluate the effectiveness of any bioavailability enhancement strategies you employ.
Q3: Are there any general handling procedures I should be aware of when working with this compound?
A3: Yes, for optimal results:
-
Storage: Store the compound in a desiccated environment at -20°C.[1]
-
Solubilization: To achieve higher solubility for in vitro work, it is recommended to warm the tube to 37°C and use an ultrasonic bath.[1]
-
Solution Stability: It is best to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous media.
Cause: Intrinsic low aqueous solubility of the compound.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Formulation with Excipients:
-
Solid Dispersions: Creating a solid dispersion of this compound in an inert carrier can enhance its dissolution rate.[11] This involves dissolving both the compound and a carrier (e.g., a polymer) in a common solvent and then removing the solvent.
-
Inclusion Complexes: Complexation with cyclodextrins can improve the aqueous solubility of poorly soluble drugs.[6][11]
-
-
pH Adjustment:
-
As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the medium will deprotonate the carboxylic acid group, forming a more soluble salt.
-
Issue 2: Low plasma concentrations of this compound in vivo despite improved dissolution.
Cause: This could be due to poor membrane permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Permeability Enhancement:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state at the site of absorption and potentially facilitating lymphatic uptake, which bypasses the liver.[6][7]
-
Prodrug Approach: A prodrug of this compound could be synthesized to have improved permeability.[6] For example, esterification of the carboxylic acid group could increase lipophilicity. The prodrug would then be converted to the active this compound in vivo.
-
-
Inhibition of First-Pass Metabolism:
-
Co-administration with Inhibitors: If specific metabolic pathways are identified (e.g., specific CYP enzymes), co-administration with a known inhibitor of that pathway could increase bioavailability.[4] However, this approach requires careful consideration of potential drug-drug interactions.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6619-95-0 | [1][2] |
| Molecular Formula | C20H30O3 | [1][] |
| Molecular Weight | 318.5 g/mol | [1][] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| Storage | Desiccate at -20°C | [1] |
Table 2: Common Strategies to Enhance Bioavailability of Poorly Soluble Drugs
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Micronization/ Nanonization | Increases surface area for dissolution.[7] | Simple, applicable to many drugs. | May not be sufficient for very low solubility; potential for particle aggregation. |
| Solid Dispersions | Presents the drug in an amorphous, higher-energy state.[11] | Significant increase in dissolution rate. | Potential for recrystallization during storage, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains the drug in a solubilized state and can enhance lymphatic uptake.[6][7] | Can improve both solubility and permeability; may bypass first-pass metabolism. | Can be complex to formulate and manufacture. |
| Prodrugs | Covalent modification of the drug to improve physicochemical properties (e.g., solubility, permeability).[6] | Can be tailored to overcome specific barriers. | Requires chemical synthesis and may have its own pharmacokinetic challenges. |
| Inclusion Complexes (e.g., with Cyclodextrins) | Forms a host-guest complex, with the hydrophobic drug inside the cyclodextrin (B1172386) cavity, increasing its apparent solubility.[6] | Effective for many poorly soluble drugs. | Can have a saturable effect; the complex itself may be too large to be absorbed.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Stirring-Ultrasonic Method)
This protocol is adapted from a general method for forming inclusion complexes with poorly soluble compounds and should be optimized for this compound.[11]
-
Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
Prepare Cyclodextrin Solution: In a separate vessel, dissolve a molar excess of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water with stirring.
-
Combine Solutions: Slowly add the this compound solution dropwise to the cyclodextrin solution while maintaining vigorous stirring.
-
Sonication: Sonicate the resulting mixture for 20-30 minutes to facilitate complex formation.
-
Stirring: Continue to stir the mixture at room temperature for 18-24 hours.
-
Isolation: Filter the suspension to remove any un-complexed this compound.
-
Drying: Concentrate the filtrate using a rotary evaporator and then dry the resulting powder under vacuum to obtain the solid inclusion complex.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is a general protocol and should be adapted based on institutional guidelines and specific experimental needs.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (or another appropriate strain) for at least one week before the experiment, with free access to food and water.
-
Dosing Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a lipid-based formulation) at the desired concentration.
-
Dosing: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg). Include a control group receiving the vehicle alone. For absolute bioavailability determination, an intravenous administration group is also required.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including AUC, Cmax, and Tmax.
Visualizations
Caption: Factors affecting this compound bioavailability and potential solutions.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. This compound | CAS:6619-95-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:6619-95-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. upm-inc.com [upm-inc.com]
- 8. In Vitro and In Vivo Effect of Xylopic Acid on Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Deep Eutectic System (DES) on Oral Bioavailability of Celecoxib: In Silico, In Vitro, and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Deacetylxylopic Acid Synthesis Protocol
Notice: A detailed, validated experimental protocol for the total synthesis of Deacetylxylopic acid is not publicly available in the searched resources. The information provided below is based on general principles of natural product synthesis and may not be specific to this compound. Researchers should use this as a conceptual guide and would need to develop a specific protocol based on their own expertise and available starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing complex natural products like this compound?
A1: The synthesis of complex natural products often presents several significant challenges:
-
Structural Complexity: These molecules can have intricate ring systems, multiple stereocenters, and a high density of functional groups, making their construction difficult.[1][2]
-
Stereochemical Control: Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity and is a major hurdle in synthesis.[1][2]
-
Yield and Scalability: Initial synthetic routes often provide low overall yields, making it difficult to produce sufficient quantities for biological testing and further development. Scaling up a complex synthesis from milligram to gram quantities or larger can be a significant undertaking.[]
-
Functional Group Compatibility: The various functional groups within the molecule may react under different conditions, requiring a carefully planned strategy of protecting and deprotecting groups.[4]
Q2: I am experiencing a low yield in my synthesis. What are some general strategies to optimize the reaction yield?
A2: Optimizing reaction yields is a critical aspect of chemical synthesis. Here are some common strategies:
-
Reaction Parameter Optimization: Systematically vary reaction conditions such as temperature, reaction time, concentration of reactants, and catalyst loading to find the optimal settings.
-
Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Screen a variety of solvents with different polarities and properties.
-
Catalyst Selection: If the reaction is catalyzed, screen different catalysts and ligands to identify the most efficient one for the specific transformation.
-
Purification Method: Inefficient purification can lead to product loss. Evaluate different purification techniques (e.g., column chromatography, recrystallization, distillation) to maximize recovery of the pure product.
Q3: My reaction is not proceeding to completion, and I observe the presence of starting material. What could be the issue?
A3: Incomplete conversion of starting material can be due to several factors:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Purity: The purity of your starting materials and reagents is crucial. Impurities can sometimes inhibit the reaction. Ensure you are using high-purity reagents.
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated over the course of the reaction. Consider adding a fresh portion of the catalyst.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. In such cases, you might need to remove a byproduct to drive the reaction forward.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incorrect reaction conditions (temperature, pressure, time). | Systematically optimize reaction parameters. |
| Purity of starting materials and reagents. | Verify the purity of all chemicals used. | |
| Inactive catalyst. | Use a fresh, active catalyst. | |
| Formation of Multiple Byproducts | Reaction conditions are too harsh (e.g., high temperature). | Lower the reaction temperature and monitor for byproduct formation. |
| Non-selective reagents. | Use more selective reagents to target the desired transformation. | |
| Presence of impurities that lead to side reactions. | Purify starting materials before use. | |
| Difficulty in Product Purification | Product is unstable on silica (B1680970) gel. | Consider alternative purification methods like preparative HPLC or recrystallization. |
| Product co-elutes with impurities. | Optimize the chromatography conditions (solvent system, gradient). | |
| Product is an oil and difficult to handle. | Attempt to form a solid derivative for easier purification. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from the same batch for a series of experiments. |
| Atmospheric moisture or oxygen sensitivity. | Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents. | |
| Inconsistent work-up procedure. | Standardize the work-up and purification protocol. |
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a complex natural product.
Caption: A generalized workflow for natural product synthesis.
Conceptual Signaling Pathway (Illustrative)
This is a hypothetical signaling pathway that could be investigated using a synthesized molecule like this compound.
Caption: A hypothetical signaling pathway and potential point of intervention.
References
addressing batch-to-batch variability of Deacetylxylopic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deacetylxylopic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a kaurane (B74193) diterpenoid naturally found in plants of the Xylopia genus, such as Xylopia aethiopica. It is structurally very similar to Xylopic acid.[[“]][2] Research on the closely related Xylopic acid suggests potent anti-inflammatory properties.[[“]][2][3][4] These effects are thought to be mediated through the inhibition of pro-inflammatory markers like histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2.[[“]][2][3]
Q2: What are the main causes of batch-to-batch variability with this compound?
As a natural product, the consistency of this compound can be affected by several factors related to its source and processing. These include:
-
Geographical location and climate of the plant source: Environmental conditions can alter the phytochemical profile of the plant.[5]
-
Time of harvest: The concentration of secondary metabolites in plants can vary with the seasons and stage of development.[5]
-
Post-harvest handling and storage of plant material: Improper storage can lead to degradation of the compound.[5]
-
Extraction and purification methods: Different solvents and chromatographic techniques can result in varying purity profiles.[6]
Q3: How can I assess the purity and identity of my this compound batch?
It is crucial to perform analytical validation on each new batch. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify its concentration.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Q4: What are some common impurities that might be present in a batch of this compound?
This compound is often isolated from the fruit of Xylopia aethiopica. Therefore, impurities can include other phytochemicals present in the plant extract, such as:
-
Other diterpenoids and terpenoids[8]
The presence and concentration of these impurities can vary depending on the extraction and purification process.[6]
Q5: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, it is advisable to store it at -20°C. Solutions of the compound, especially in protic solvents, may be less stable and should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in compound purity | 1. Re-verify Purity: Use HPLC to check the purity of each batch. Compare the chromatograms to identify any differences in the impurity profile. 2. Normalize Concentration: Use a validated analytical method (e.g., qNMR or HPLC with a standard curve) to accurately determine the concentration of the active compound in each batch and normalize accordingly for your experiments. |
| Presence of bioactive impurities | 1. Further Purification: If significant impurities are detected, consider an additional purification step such as preparative HPLC. 2. Activity of Impurities: If possible, identify major impurities by MS and NMR and search the literature for their known biological activities to assess their potential interference with your assay. |
| Compound degradation | 1. Assess Stability: Perform a stability study on your compound in the solvent and at the temperature used in your experiments. Analyze the sample by HPLC at different time points to check for degradation products. 2. Fresh Preparations: Always prepare working solutions fresh from a solid stock before each experiment. |
Issue 2: Poor Solubility of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent | 1. Solvent Selection: this compound is expected to be soluble in organic solvents like DMSO, ethanol, and methanol. For cell-based assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it in the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls. |
| Precipitation in aqueous solutions | 1. Increase Final DMSO Concentration: If precipitation occurs upon dilution in aqueous buffer, you may need to slightly increase the final DMSO concentration. However, always run a vehicle control with the same DMSO concentration to check for solvent-induced effects. 2. Use of Pluronic F-68: For in vivo studies, consider formulating this compound with a non-ionic surfactant like Pluronic F-68 to improve solubility and bioavailability. |
Issue 3: Unexpected or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound degradation | 1. Check Storage Conditions: Ensure the compound has been stored correctly (cool, dark, dry). 2. Verify Purity and Identity: Use HPLC, MS, and NMR to confirm that the compound has not degraded during storage. |
| Assay conditions | 1. Optimize Concentration Range: Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration. 2. Check Cell Health: Ensure that the cells used in the assay are healthy and in the logarithmic growth phase.[10] 3. Positive Control: Include a known positive control for your assay to ensure the assay itself is working correctly. |
| Incorrect mechanism of action being targeted | 1. Literature Review: Review the literature for the known biological activities of structurally similar compounds, such as Xylopic acid, to guide your experimental design. Xylopic acid has been shown to have anti-inflammatory effects by inhibiting the arachidonic acid pathway and modulating pro-inflammatory mediators.[3][4] |
Data Presentation
Table 1: Analytical Techniques for Quality Control of this compound
| Technique | Purpose | Typical Observations |
| HPLC | Purity assessment and quantification | A major peak corresponding to this compound with minor peaks for impurities. |
| LC-MS | Identity confirmation | A parent ion with a mass-to-charge ratio corresponding to the molecular weight of this compound. |
| NMR (¹H and ¹³C) | Structural confirmation | A spectrum with chemical shifts and coupling constants consistent with the structure of a kaurane diterpenoid. |
Table 2: In Vitro Anti-Inflammatory Activity of Xylopic Acid (a close analog of this compound)
| Assay | IC₅₀ (µg/mL) | Reference |
| Inhibition of Albumin Denaturation | 15.55 | [[“]][2] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common feature of inflammation.[[“]][2]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of BSA and 2.8 mL of PBS (pH 6.4).
-
Add 2 mL of various concentrations of this compound to the reaction mixture.
-
A control group is prepared without the test compound.
-
Diclofenac sodium is used as a standard drug.
-
The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Experimental workflow for quality control and bioassay of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. consensus.app [consensus.app]
- 2. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. journalmrji.com [journalmrji.com]
- 7. journalajmpcp.com [journalajmpcp.com]
- 8. chesci.com [chesci.com]
- 9. Analysis Of Bioactive Compounds in Ethanolic Extract of Xylopia Aethiopica Leaves Using Gas Chromatography and Mass Spectrometry (Gc-Ms) Technique [mediresonline.org]
- 10. biocompare.com [biocompare.com]
Validation & Comparative
Comparative Analysis of Deacetylxylopic Acid and Indomethacin in Modulating Inflammatory Responses
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and experimental data of Deacetylxylopic acid versus the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
This guide provides a comprehensive comparison of this compound, a naturally derived compound, and Indomethacin, a widely used NSAID, in the context of their anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and mechanisms of these compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.
This compound is a kaurane (B74193) diterpene derived from the fruits of Xylopia aethiopica. Its precursor, Xylopic acid, has been traditionally used in African medicine for its therapeutic properties, including the management of inflammatory conditions.[1][[“]] Scientific studies have begun to validate these traditional uses, demonstrating the potent anti-inflammatory effects of Xylopic acid.[1][[“]][3] This guide will focus on the available data for Xylopic acid as a proxy for this compound, given their structural similarity, and compare it with Indomethacin, a potent and widely studied NSAID.
Indomethacin is a synthetic indole (B1671886) derivative that has been in clinical use for decades to treat a variety of inflammatory and painful conditions. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, key mediators of inflammation.
This comparison aims to provide a side-by-side analysis of these two compounds, covering their mechanisms of action, quantitative efficacy data from experimental studies, and the methodologies used to generate this data.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory effects of Xylopic acid and Indomethacin from various in vivo and in vitro studies.
| Parameter | Xylopic Acid | Indomethacin | Experimental Model | Source |
| Inhibition of Carrageenan-induced Paw Edema (% inhibition) | 48.7% (10 mg/kg) | 59.2% (10 mg/kg) | Rat | [1] |
| 69.8% (30 mg/kg) | - | Rat | [1] | |
| 82.5% (100 mg/kg) | - | Rat | [1] | |
| Inhibition of Prostaglandin (B15479496) E2-induced Paw Edema (% inhibition) | 45.6% (100 mg/kg) | 52.3% (10 mg/kg) | Mouse | [1] |
| IC50 for Albumen Denaturation (µg/mL) | 15.55 | - | In vitro | [1][[“]] |
Mechanism of Action and Signaling Pathways
This compound (Xylopic Acid)
The anti-inflammatory action of Xylopic acid is multifactorial, involving the inhibition of several key inflammatory mediators and pathways.[1][3]
-
Inhibition of Inflammatory Mediators: Xylopic acid has been shown to inhibit the effects of various pro-inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandin E2.[1] This broad-spectrum inhibition suggests its potential to target multiple facets of the inflammatory cascade.
-
Modulation of the NF-κB Pathway: Evidence suggests that Xylopic acid may exert its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Xylopic acid.
Caption: Proposed anti-inflammatory mechanism of Xylopic acid.
Indomethacin
Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
-
COX Inhibition: By inhibiting COX enzymes, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its common side effects, such as gastrointestinal irritation.
The signaling pathway for Indomethacin's action is depicted below.
Caption: Mechanism of action of Indomethacin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Carrageenan-induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (Xylopic acid or Indomethacin) or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
The experimental workflow is illustrated in the diagram below.
References
A Comparative Analysis of Deacetylxylopic Acid from Natural and Semi-Synthetic Sources
For researchers, scientists, and drug development professionals, Deacetylxylopic acid, a diterpenoid compound, presents intriguing possibilities. This guide provides a comparative overview of this compound derived from two distinct origins: isolated directly from the natural source Nouelia insignis and semi-synthesized from xylopic acid extracted from Xylopia aethiopica. This analysis is based on available scientific literature and aims to provide a clear comparison of their synthesis, purity, and biological activities to aid in research and development decisions.
Sources and Synthesis
This compound can be obtained through two primary routes: direct isolation from plant material and semi-synthesis from a related natural product.
1. Natural Source: Nouelia insignis
2. Semi-Synthetic Route: From Xylopia aethiopica
A more documented route to this compound involves a two-step process starting with the dried fruits of Xylopia aethiopica.
-
Step 1: Isolation of Xylopic Acid: The precursor, xylopic acid, is first isolated from Xylopia aethiopica. Reported yields of xylopic acid from this source vary, with studies showing yields of 0.13% w/w and 1.41% w/w. The purity of the isolated xylopic acid has been reported to be around 95%.
-
Step 2: Deacetylation to this compound: The isolated xylopic acid is then converted to this compound through a deacetylation reaction. This is typically achieved by refluxing the xylopic acid with a 10% methanolic solution of potassium hydroxide (B78521) (KOH). While the exact yield for this specific conversion is not explicitly stated in the reviewed literature, the synthesis of various xylopic acid derivatives, including the deacetylated analog, is reported to have moderate to high yields, ranging from 47.11% to 93.52%[1][2].
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data available for this compound from both natural and semi-synthetic sources.
| Parameter | Natural Source (Nouelia insignis) | Semi-Synthetic Source (Xylopia aethiopica) |
| Starting Material | Nouelia insignis plant parts | Dried fruits of Xylopia aethiopica |
| Intermediate | Not Applicable | Xylopic Acid |
| Yield | Data not available in literature | Yield of Xylopic Acid: 0.13% w/w - 1.41% w/w. Yield of this compound from Xylopic Acid: Not explicitly stated, but derivatives are synthesized in the range of 47.11-93.52%[1][2]. |
| Purity | >98% (as per commercial suppliers) | Purity of Xylopic Acid: ~95%. Purity of final this compound not explicitly stated in reviewed literature. |
Experimental Protocols
Isolation of Xylopic Acid from Xylopia aethiopica
A general protocol for the isolation of the precursor, xylopic acid, involves solvent extraction of the dried fruits of Xylopia aethiopica, followed by crystallization.
Deacetylation of Xylopic Acid to this compound
The conversion of xylopic acid to this compound is achieved through base-catalyzed hydrolysis of the acetyl group.
-
Procedure: Xylopic acid is refluxed with a 10% solution of potassium hydroxide in methanol[1][3]. The reaction mixture is then typically neutralized and the product is extracted and purified.
Biological Activity: A Comparative Perspective
Direct comparative studies on the biological activities of this compound from its different sources are currently lacking in the scientific literature. However, some data is available for the semi-synthetic product.
Antimicrobial Activity
A study investigating the antimicrobial properties of novel xylopic acid derivatives provided insights into the activity of semi-synthetic this compound[4]. The minimum inhibitory concentrations (MIC) were determined for this compound against a panel of microorganisms. The study noted that while the ester derivative of deacetyl xylopic acid generally exhibited lower antimicrobial activity compared to other synthesized derivatives, deacetyl xylopic acid itself showed interesting activity. For instance, the MIC of this compound against Streptococcus pyogenes was 100 µg/mL, which was lower than that of its precursor, xylopic acid (320 µg/mL). Similarly, against Pseudomonas aeruginosa, this compound had an MIC of 100 µg/mL compared to 200 µg/mL for xylopic acid[4].
| Microorganism | This compound (Semi-Synthetic) MIC (µg/mL)[4] | Xylopic Acid MIC (µg/mL)[4] |
| Staphylococcus aureus | 100 | 320 |
| Streptococcus pyogenes | 100 | 320 |
| Escherichia coli | 160 | 200 |
| Pseudomonas aeruginosa | 100 | 200 |
| Candida albicans | 200 | 200 |
Anti-inflammatory and Anticancer Activities
Currently, there is a lack of specific experimental data in the public domain detailing the anti-inflammatory and anticancer activities of this compound from either source. However, its precursor, xylopic acid, has been reported to possess anti-inflammatory properties[[“]]. Further research is required to determine if this compound retains or enhances these activities.
Mandatory Visualizations
Experimental Workflow: Semi-synthesis of this compound
Caption: Semi-synthesis of this compound from Xylopia aethiopica.
Logical Relationship: Comparison of this compound Sources
Caption: Comparison of natural and semi-synthetic sources of this compound.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound from natural and semi-synthetic sources. The semi-synthetic route starting from Xylopia aethiopica is well-documented, with available protocols and some biological activity data. In contrast, while this compound from Nouelia insignis is commercially available at high purity, there is a conspicuous absence of detailed scientific literature regarding its isolation and biological evaluation.
This information gap presents a clear opportunity for future research. A head-to-head comparative study of this compound from both sources is warranted to definitively assess any differences in their impurity profiles and biological activities. Such a study would be invaluable for researchers and pharmaceutical companies looking to develop this promising natural product for therapeutic applications. Furthermore, in-depth investigations into the anti-inflammatory and anticancer potential of this compound, along with the elucidation of its mechanism of action and associated signaling pathways, are crucial next steps in unlocking its full therapeutic potential.
References
In Vivo Efficacy of Xylopic Acid: A Comparative Analysis
An Objective Comparison of Xylopic Acid's Performance with Standard Analgesic and Anti-inflammatory Agents, Supported by Experimental Data.
Introduction
Xylopic acid, a kaurene diterpene naturally found in the fruits of Xylopia aethiopica, has demonstrated significant pharmacological activities in various preclinical studies.[1][2] This comparison guide provides an in-depth analysis of the in vivo efficacy of Xylopic acid, primarily focusing on its analgesic and anti-inflammatory properties. Its performance is objectively compared against well-established drugs, morphine and diclofenac (B195802), using data from standardized animal models. This guide is intended for researchers, scientists, and professionals in drug development to provide a comprehensive overview of the therapeutic potential of Xylopic acid.
While the initial topic of interest was Deacetylxylopic acid, a derivative of Xylopic acid, a thorough literature review revealed a lack of in vivo efficacy studies for this specific compound. In contrast, Xylopic acid has been extensively studied, allowing for a robust comparative analysis.
Comparative Efficacy of Xylopic Acid
The in vivo efficacy of Xylopic acid has been predominantly evaluated in models of pain and inflammation. This section presents a quantitative comparison of Xylopic acid with standard drugs in two widely accepted models: the formalin-induced paw pain test for analgesia and the carrageenan-induced paw edema model for anti-inflammatory activity.
Analgesic Efficacy in the Formalin Test
The formalin test is a valid and reliable model of clinical pain that allows for the assessment of both neurogenic (Phase 1) and inflammatory (Phase 2) pain responses.[3][4]
Table 1: Analgesic Efficacy of Xylopic Acid vs. Morphine in the Formalin Test [3][4]
| Treatment | Dose Range (mg/kg) | ED₅₀ (Phase 1 - Neurogenic Pain) (mg/kg) | ED₅₀ (Phase 2 - Inflammatory Pain) (mg/kg) | Maximal Inhibition (Phase 1) (%) | Maximal Inhibition (Phase 2) (%) |
| Xylopic Acid (p.o.) | 10 - 100 | 13.56 ± 1.63 | 0.71 ± 0.12 | 79.6 ± 17.5 | 90.2 ± 4.9 |
| Morphine (i.p.) | 1 - 10 | 0.15 ± 0.20 | 0.13 ± 0.04 | Not Reported | Not Reported |
ED₅₀ represents the dose required to produce 50% of the maximum effect. Data are presented as mean ± SEM.
The data clearly indicates that while morphine is significantly more potent than Xylopic acid in both phases of the formalin test, Xylopic acid demonstrates a notable and dose-dependent analgesic effect, particularly against inflammatory pain.[3][4]
Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic method for evaluating the efficacy of anti-inflammatory drugs.[5]
Table 2: Anti-inflammatory Efficacy of Xylopic Acid vs. Diclofenac in the Carrageenan-Induced Paw Edema Model [6]
| Treatment | Dose Range (mg/kg) | Time Point | % Inhibition of Edema |
| Xylopic Acid (p.o.) | 10 - 100 | 1 - 6 hours | Dose-dependent reduction |
| Diclofenac (p.o.) | 3 - 100 | 1 - 6 hours | Dose-dependent reduction |
Direct comparative percentage inhibition values at specific doses and time points were not consistently available across single studies for a side-by-side table. However, multiple studies confirm the dose-dependent anti-inflammatory efficacy of both compounds in this model.
Studies have shown that Xylopic acid significantly reduces paw edema in a dose-dependent manner, with an efficacy that is comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.[6]
Experimental Protocols
Formalin-Induced Paw Pain Test
This protocol outlines the methodology used to assess the analgesic effects of Xylopic acid and morphine.
-
Animal Model: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.
-
Drug Administration: Xylopic acid (10, 30, 100 mg/kg) is administered orally (p.o.), while morphine (1, 3, 10 mg/kg) is administered intraperitoneally (i.p.). A control group receives the vehicle.
-
Induction of Nociception: 30 minutes after drug administration, 20 µL of 5% formalin solution is injected into the plantar surface of the right hind paw.
-
Observation: The animals are immediately placed in a transparent observation chamber. The time spent licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is determined, and the percentage of inhibition by the drug is calculated relative to the control group.
Carrageenan-Induced Paw Edema
This protocol details the procedure for evaluating the anti-inflammatory properties of Xylopic acid and diclofenac.
-
Animal Model: Male Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Xylopic acid (10, 30, 100 mg/kg) or diclofenac (3, 10, 30, 100 mg/kg) is administered orally (p.o.). The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.
Mechanism of Action & Signaling Pathways
Xylopic acid exerts its analgesic and anti-inflammatory effects through multiple mechanisms. A key aspect of its action is the inhibition of the arachidonic acid pathway and the modulation of the NF-κB signaling pathway.[7][8]
Experimental Workflow for In Vivo Efficacy Validation
Caption: Experimental workflow for in vivo validation.
Arachidonic Acid Pathway Inhibition by Xylopic Acid
Caption: Xylopic acid inhibits the arachidonic acid pathway.
NF-κB Signaling Pathway Modulation by Xylopic Acid
Caption: Xylopic acid modulates the NF-κB signaling pathway.
Conclusion
The available in vivo data strongly support the efficacy of Xylopic acid as a potent analgesic and anti-inflammatory agent. While not as potent as morphine in models of acute pain, its significant effects, particularly against inflammatory pain, are comparable to those of the widely used NSAID, diclofenac. The mechanisms of action, involving the inhibition of the arachidonic acid pathway and modulation of the NF-κB signaling pathway, provide a solid basis for its observed therapeutic effects. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of Xylopic acid in the management of pain and inflammatory conditions.
References
- 1. An isobolographic analysis of the antinociceptive effect of xylopic acid in combination with morphine or diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An isobolographic analysis of the antinociceptive effect of xylopic acid in combination with morphine or diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Analgesic effects of an ethanol extract of the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) and the major constituent, xylopic acid in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Lack of evidence for Deacetylxylopic Acid as a validated biomarker
Initial searches for "Deacetylxylopic acid" as a biomarker have yielded no specific results. There is currently no available scientific literature validating its use as a biomarker, nor are there comparative studies against other established biomarkers. The search results did not provide any experimental data, protocols, or associated signaling pathways for this compound in a biomarker context.
Therefore, this guide will provide a comprehensive, generalized framework for the validation of a novel biomarker, using hypothetical data and established methodologies. This framework can be applied to any new candidate biomarker, including this compound, should preliminary data emerge. The principles and protocols outlined below are based on established best practices in biomarker validation.
A Generalized Guide to Biomarker Validation
The validation of a biomarker is a critical process in translational research and drug development. It ensures that the biomarker is a reliable and accurate measure of a biological state, disease progression, or response to a therapeutic intervention.[1][2][3] This guide outlines the essential steps and considerations for validating a novel biomarker.
Key Performance Characteristics of a Biomarker
A robust biomarker validation process involves assessing several key performance characteristics.[3][4] The following table provides a hypothetical comparison of a new biomarker candidate against a standard, established biomarker.
| Performance Metric | New Biomarker (Hypothetical) | Standard Biomarker (Hypothetical) |
| Sensitivity | 92% | 88% |
| Specificity | 85% | 95% |
| Accuracy (AUC) | 0.90 | 0.93 |
| Linearity (R²) | 0.99 | 0.98 |
| Intra-assay CV | <5% | <5% |
| Inter-assay CV | <10% | <8% |
| LLOQ | 1.5 ng/mL | 2.0 ng/mL |
| ULOQ | 500 ng/mL | 450 ng/mL |
CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, AUC: Area Under the Curve
Experimental Protocols for Biomarker Validation
The validation of a biomarker requires a series of well-defined experiments to establish its analytical and clinical performance.[3][5] Below are generalized protocols for key validation experiments.
1. Analytical Method Validation
-
Objective: To ensure the biomarker can be measured accurately and reproducibly.
-
Methodology:
-
Sample Preparation: Develop a standardized protocol for sample collection, processing, and storage to minimize pre-analytical variability.
-
Assay Development: Optimize the assay conditions (e.g., antibody concentrations, incubation times, temperatures for an ELISA).
-
Calibration Curve: Establish a calibration curve using a certified reference standard to determine the dynamic range of the assay.
-
Precision: Determine intra- and inter-assay precision by running replicate quality control (QC) samples at low, medium, and high concentrations over several days.
-
Accuracy: Assess accuracy by spike-recovery experiments, where a known amount of the biomarker is added to a sample matrix and the recovery is measured.
-
Linearity: Evaluate the linearity of the assay by analyzing a series of diluted samples spanning the dynamic range.
-
Limits of Detection and Quantification: Determine the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).
-
2. Clinical Validation
-
Objective: To establish the biomarker's ability to distinguish between different physiological or pathological states.
-
Methodology:
-
Cohort Selection: Define the inclusion and exclusion criteria for patient and control cohorts. The cohorts should be well-characterized and representative of the target population.
-
Sample Collection: Collect samples from the defined cohorts under standardized conditions.
-
Biomarker Measurement: Measure the biomarker levels in all samples using the validated analytical method.
-
Statistical Analysis:
-
Use appropriate statistical tests to compare biomarker levels between groups (e.g., t-test, ANOVA).
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity and specificity of the biomarker for discriminating between groups.
-
Calculate the Area Under the Curve (AUC) to assess the overall diagnostic accuracy.
-
-
Visualizing Biomarker Validation and Signaling Pathways
Biomarker Validation Workflow
The following diagram illustrates a typical workflow for biomarker validation, from initial discovery to clinical application.
A simplified workflow for biomarker validation.
Hypothetical Signaling Pathway for a Biomarker
This diagram illustrates a hypothetical signaling pathway where a biomarker might be involved, for instance, in a disease process involving inflammation and cell proliferation.
Hypothetical signaling cascade leading to biomarker secretion.
References
- 1. Biomarker discovery: validation and decision-making in product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. mercodia.com [mercodia.com]
A Comparative Analysis of Deacetylxylopic Acid Derivatives: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deacetylxylopic acid and its derivatives, focusing on their biological activities. The information is compiled from recent studies to offer an objective overview supported by experimental data, aiding in the evaluation of their therapeutic potential.
Introduction
This compound is a natural diterpenoid derived from xylopic acid, a major constituent of plants such as Xylopia aethiopica.[] Both xylopic acid and its derivatives, including the deacetyl form, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide focuses on a comparative analysis of the antimicrobial and anticancer properties of this compound derivatives, providing a structured overview of their performance against various pathogens and cancer cell lines.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial and antiproliferative activities of this compound derivatives compared to the parent compound, xylopic acid.
Table 1: Comparative Antimicrobial Activity of Xylopic Acid and Its Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Xylopic acid (1) | Staphylococcus aureus | >320 |
| Streptococcus pyogenes | >320 | |
| Bacillus subtilis | >320 | |
| Escherichia coli | 200 | |
| Pseudomonas aeruginosa | 200 | |
| Candida albicans | 200 | |
| Deacetyl xylopic acid (2) | Staphylococcus aureus | 320 |
| Streptococcus pyogenes | >320 | |
| Bacillus subtilis | >320 | |
| Escherichia coli | 200 | |
| Pseudomonas aeruginosa | 200 | |
| Candida albicans | 200 | |
| Deacetyl ethyl ester (4) | Staphylococcus aureus | 320 |
| Streptococcus pyogenes | >320 | |
| Bacillus subtilis | >320 | |
| Escherichia coli | 200 | |
| Pseudomonas aeruginosa | 200 | |
| Candida albicans | 200 | |
| Data sourced from Kofie et al., 2019.[2][3] |
Table 2: Comparative Antiproliferative Activity of Xylopic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Ketone derivative of Xylopic acid (2) | MCF7 (human breast cancer) | 3 ± 1 |
| A549 (pulmonary adenocarcinoma) | 8 ± 1 | |
| Cisplatin (Control) | MCF7 (human breast cancer) | 19 ± 3 |
| A549 (pulmonary adenocarcinoma) | 15 ± 4 | |
| Data sourced from Chatelain et al., 2021.[4] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the presented data.
Antimicrobial Activity Assay (Broth Dilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.[3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a standard concentration of microorganisms.
-
Preparation of Test Compounds: The synthesized derivatives of xylopic acid were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Microtiter Plate Assay: The assay was performed in 96-well microtiter plates. A serial two-fold dilution of each compound was prepared in the wells containing broth.
-
Inoculation: A standardized inoculum of the test microorganism was added to each well.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism. A positive control (cefuroxime axetil) and a negative control (no compound) were included in the assay.[3]
Antiproliferative Activity Assay
The antiproliferative activities of the xylopic acid derivatives were evaluated against human tumor cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., MCF7 and A549) were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (derivatives of xylopic acid) and a positive control (e.g., cisplatin) for a specified period (e.g., 72 hours).
-
Cell Viability Assay: After the incubation period, cell viability was assessed using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells.
-
IC50 Determination: The concentration of the compound that inhibits cell proliferation by 50% (IC50) was calculated from the concentration-effect curves.
Visualizations: Structural Relationships and Experimental Workflow
The following diagrams illustrate the relationship between xylopic acid and its deacetyl derivative, as well as a generalized workflow for assessing their biological activity.
References
Safety Operating Guide
Proper Disposal of Deacetylxylopic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling deacetylxylopic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are not detailed in its Safety Data Sheet (SDS), a comprehensive procedure can be established by combining the known hazards of the compound with general principles of hazardous waste management. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating careful handling throughout its lifecycle, including disposal.
Immediate Safety and Handling Protocol
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Collection :
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible hazardous waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid is recommended.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
-
Labeling :
-
The waste label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "6619-95-0"
-
The relevant hazard statements: "Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled."
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The name of the principal investigator or laboratory contact.
-
-
-
Segregation and Storage :
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Crucially, this compound waste must be segregated from incompatible materials. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1]
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Disposal of Empty Containers :
-
Any container that originally held pure this compound must be treated as hazardous waste.
-
To decontaminate the empty container for regular disposal (if institutional policy allows), triple-rinse it with a suitable solvent in which this compound is soluble, such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.
-
Collect all rinsate as liquid hazardous waste in a separate, appropriately labeled container.
-
-
Request for Pickup :
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Hazard Summary
The known hazards of this compound are summarized below, based on its classification.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
To the best of current knowledge, specific data on carcinogenicity, mutagenicity, reproductive toxicity, and environmental hazards for this compound are not available.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Deacetylxylopic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known properties of Deacetylxylopic acid is provided below. The lack of a specific SDS means that detailed toxicity and hazard data are not available.
| Property | Value |
| CAS Number | 6619-95-0 |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.5 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
General Hygiene and Handling Practices:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, follow the supplier's recommendations, which may include refrigeration.
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention. |
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed, and appropriate chemical waste container.
-
Contaminated Materials: Dispose of any contaminated PPE, weighing papers, and other materials as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
